

Application Notes and Protocols for 2-Azidoethanol-d4 Metabolic Labeling

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Compound of Interest

Compound Name: 2-Azidoethanol-d4

Cat. No.: B15621786

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Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing bioorthogonal functional groups, such as azides, into proteins, glycans, or lipids, researchers can track their synthesis, trafficking, and degradation. 2-Azidoethanol is a small, cell-permeable molecule that can be metabolically incorporated into various biomolecules. The deuterated analog, **2-Azidoethanol-d4**, provides a unique tool for quantitative mass spectrometry-based proteomics. The four deuterium atoms introduce a known mass shift, enabling the differentiation and relative quantification of newly synthesized molecules compared to the pre-existing population.

This application note provides a detailed protocol for the metabolic labeling of cultured mammalian cells with **2-Azidoethanol-d4**, followed by downstream analysis using click chemistry and mass spectrometry.

Data Presentation

Table 1: Recommended Labeling Conditions for 2-Azidoethanol-d4

Cell Line	Seeding Density (cells/cm ²)	2-Azidoethanol-d4 Concentration (μM)	Incubation Time (hours)
HEK293T	4 x 10 ⁴	50 - 200	12 - 48
HeLa	3 x 10 ⁴	50 - 200	12 - 48
A549	3.5 x 10 ⁴	75 - 250	24 - 72
Jurkat	2 x 10 ⁵ (cells/mL)	50 - 150	12 - 48

Note: Optimal conditions should be determined empirically for each cell line and experimental goal.

Table 2: Cytotoxicity of 2-Azidoethanol-d4 in HeLa Cells

Concentration (μM)	Cell Viability (%) after 24h	Cell Viability (%) after 48h
0 (Control)	100	100
50	98 ± 2	95 ± 3
100	96 ± 3	92 ± 4
200	91 ± 4	85 ± 5
500	75 ± 6	62 ± 7

Data are presented as mean ± standard deviation from three independent experiments, as determined by an MTT assay. Sodium azide, a related compound, has been shown to be toxic to mammalian cells, and similar cytotoxicity is expected for 2-azidoethanol at higher concentrations.^{[1][2][3]}

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 2-Azidoethanol-d4

This protocol describes the metabolic incorporation of **2-Azidoethanol-d4** into cultured mammalian cells.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- **2-Azidoethanol-d4** (stock solution in DMSO or sterile PBS)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks

Procedure:

- **Cell Seeding:** Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
- **Prepare Labeling Medium:** Prepare a stock solution of **2-Azidoethanol-d4** in an appropriate solvent (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).
- **Metabolic Labeling:** Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
- **Incubation:** Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired duration (refer to Table 1).
- **Cell Harvesting:** After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated **2-Azidoethanol-d4**. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the "click" reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified biomolecules.

Materials:

- Azide-labeled cell lysate or fixed cells
- Alkyne-functionalized reporter tag (e.g., Biotin-Alkyne, DBCO-Fluorophore)
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
- Lysis buffer (e.g., RIPA buffer) or permeabilization buffer (for fixed cells)

Procedure for Cell Lysates:

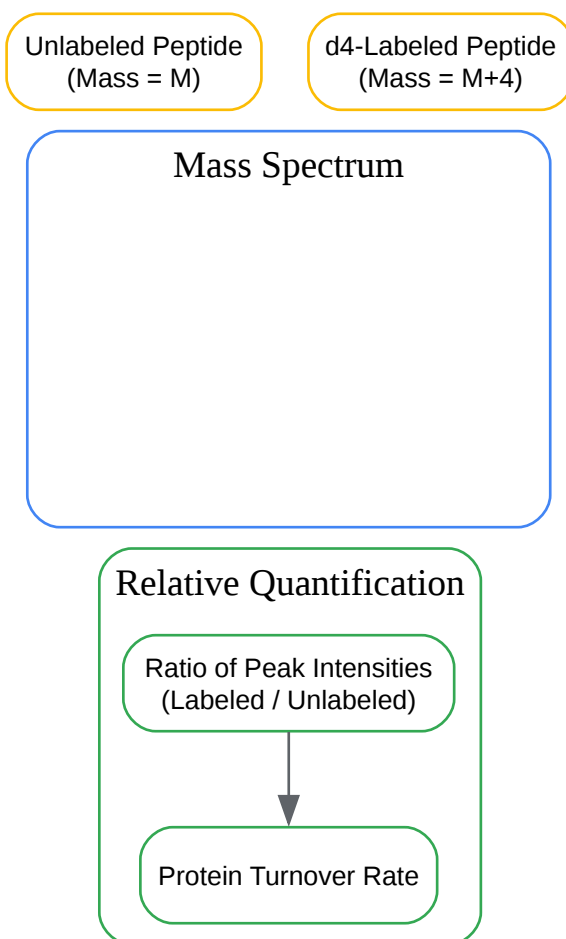
- Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors on ice.
- Prepare Click Reaction Mix: Prepare the click reaction cocktail. For a typical 100 μL reaction, the final concentrations are:
 - 100-500 μg of azide-labeled protein lysate
 - 100 μM Alkyne-Biotin
 - 1 mM CuSO_4
 - 1 mM TCEP or 5 mM Sodium Ascorbate
 - 100 μM TBTA
- Click Reaction: Add the click reaction mix to the cell lysate and incubate for 1-2 hours at room temperature with gentle agitation.
- Protein Precipitation (Optional): Precipitate the proteins using a methanol/chloroform extraction or similar method to remove excess reagents.
- Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin beads for subsequent mass spectrometry analysis.

Visualizations



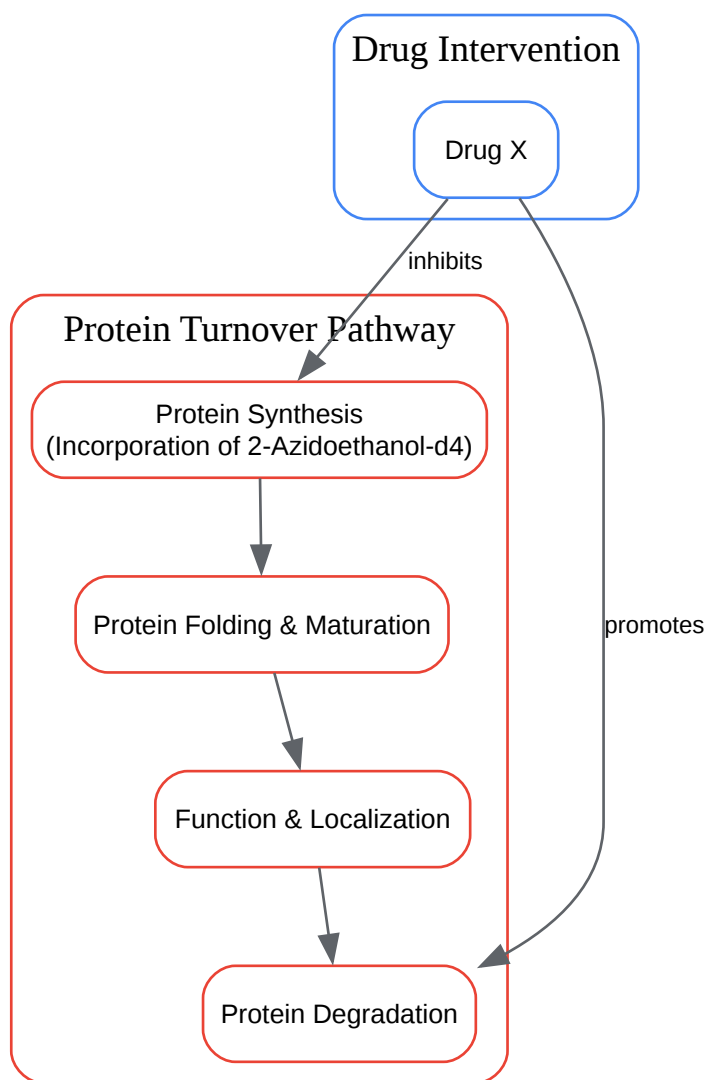
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Caption: Experimental workflow for **2-Azidoethanol-d4** metabolic labeling and analysis.



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Caption: Quantitative analysis using d4-labeling in mass spectrometry.



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Caption: Studying protein turnover with **2-Azidoethanol-d4** labeling.

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